4-Propylnaphthalene-1,2-diol
CAS No.:
Cat. No.: VC15969788
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14O2 |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 4-propylnaphthalene-1,2-diol |
| Standard InChI | InChI=1S/C13H14O2/c1-2-5-9-8-12(14)13(15)11-7-4-3-6-10(9)11/h3-4,6-8,14-15H,2,5H2,1H3 |
| Standard InChI Key | DDKHHXWCPYTCBX-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=C(C2=CC=CC=C21)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Propylnaphthalene-1,2-diol belongs to the class of naphthols, which are naphthalene derivatives bearing hydroxyl (-OH) groups. The compound’s IUPAC name, 4-propylnaphthalene-1,2-diol, reflects its substitution pattern:
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Naphthalene core: A fused bicyclic aromatic system comprising two benzene rings.
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Hydroxyl groups: Positioned at carbons 1 and 2, contributing to the compound’s polarity and reactivity.
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Propyl substituent: A three-carbon alkyl chain at carbon 4, introducing hydrophobic character .
The molecular structure is represented by the SMILES notation Oc1c(CCC)cccc2c1Occcc2, which encodes the spatial arrangement of functional groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 202.25 g/mol | |
| Purity (commercial) | ≥98% | |
| Synonyms | 4-Propyl-1,2-dihydroxynaphthalene |
Synthesis and Manufacturing
Industrial Production Methods
While specific details of its synthesis are proprietary, patented methodologies for analogous diols suggest plausible routes. For example, the one-pot synthesis of 1,2-pentanediol involves catalytic oxidation of alkenes using hydrogen peroxide and transition metal catalysts . Adapting this approach, 4-propylnaphthalene-1,2-diol could be synthesized via:
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Friedel-Crafts alkylation: Introducing the propyl group to naphthalene using propyl halides and Lewis acid catalysts.
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Hydroxylation: Subsequent oxidation or electrophilic aromatic substitution to install hydroxyl groups at positions 1 and 2 .
MolCore BioPharmatech, a leading manufacturer, produces the compound under ISO-certified conditions, emphasizing high-purity intermediates for pharmaceutical applications .
Challenges in Synthesis
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Regioselectivity: Ensuring precise placement of hydroxyl and propyl groups requires optimized catalysts and reaction conditions.
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Byproduct formation: Competing reactions, such as over-oxidation or isomerization, necessitate stringent control of temperature and stoichiometry .
Physicochemical Characteristics
Thermodynamic Properties
Comparative analysis with propane-1,2-diol (a simpler diol) reveals trends:
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Melting point: Expected to exceed -60°C (observed in propane-1,2-diol ) due to stronger intermolecular hydrogen bonding.
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Solubility: Moderate solubility in polar solvents (e.g., methanol, ethanol) but limited in nonpolar media .
Applications in Industry and Research
Pharmaceutical Intermediates
4-Propylnaphthalene-1,2-diol is a precursor in synthesizing active pharmaceutical ingredients (APIs). Its diol functionality enables conjugation with other moieties via esterification or etherification, enhancing drug bioavailability .
Polymer Chemistry
The compound’s hydroxyl groups facilitate polymerization reactions, yielding resins and coatings with improved thermal stability. For instance, incorporation into epoxy resins enhances crosslinking density and mechanical strength .
Catalysis
As a ligand in transition metal complexes, it modulates catalytic activity in asymmetric synthesis. The rigid naphthalene backbone ensures stereochemical control during reactions .
Recent Advances and Future Directions
Green Synthesis Initiatives
Recent patents highlight efforts to replace traditional solvents with ionic liquids or supercritical CO₂, reducing environmental impact . Catalytic asymmetric hydroxylation methods are also under exploration to produce enantiomerically pure derivatives .
Biomedical Applications
Preliminary studies suggest potential as an antioxidant or antimicrobial agent, leveraging the redox activity of its hydroxyl groups . Further in vivo studies are needed to validate efficacy and safety.
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